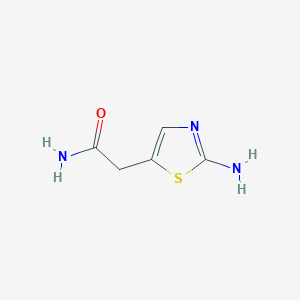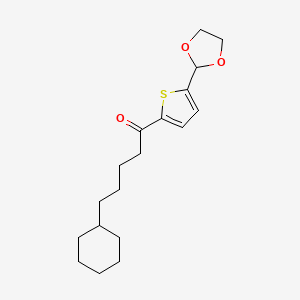
(4-Cyclohexyl)butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
Overview
Description
(4-Cyclohexyl)butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is an organic compound that features a unique combination of a cyclohexyl group, a butyl chain, a dioxolane ring, and a thienyl ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclohexyl)butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 5-(1,3-dioxolan-2-YL)-2-thienyl ketone intermediate through a condensation reaction involving thiophene derivatives and dioxolane. The cyclohexylbutyl group can then be introduced via a Friedel-Crafts acylation reaction, using cyclohexylbutyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclohexyl)butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can undergo various chemical reactions, including:
Oxidation: The thienyl ketone moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the ring can be opened or modified using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (4-Cyclohexyl)butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The thienyl ketone moiety is known for its biological activity, and the presence of the dioxolane ring can enhance the compound’s stability and bioavailability.
Industry
In materials science, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of (4-Cyclohexyl)butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is likely related to its ability to interact with specific molecular targets. The thienyl ketone moiety can act as an electron donor or acceptor, facilitating interactions with enzymes or receptors. The dioxolane ring can enhance the compound’s stability and facilitate its transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
(4-Cyclohexyl)butyl 5-(1,3-dioxolan-2-YL)-2-furyl ketone: Similar structure but with a furan ring instead of a thiophene ring.
(4-Cyclohexyl)butyl 5-(1,3-dioxolan-2-YL)-2-pyridyl ketone: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
(4-Cyclohexyl)butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is unique due to the presence of the thienyl ketone moiety, which imparts distinct electronic properties
Properties
IUPAC Name |
5-cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3S/c19-15(9-5-4-8-14-6-2-1-3-7-14)16-10-11-17(22-16)18-20-12-13-21-18/h10-11,14,18H,1-9,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDBYMKQNHOEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCC(=O)C2=CC=C(S2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641906 | |
| Record name | 5-Cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-78-6 | |
| Record name | 5-Cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


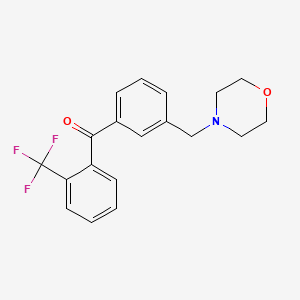

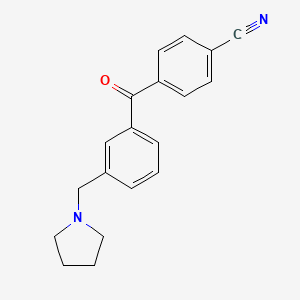
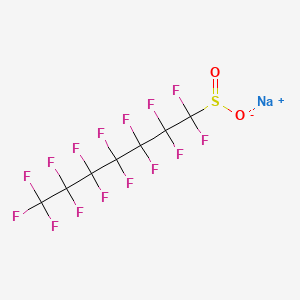
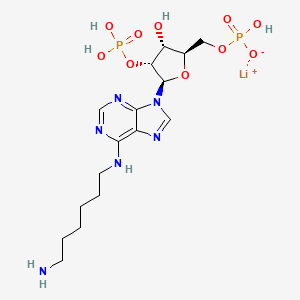
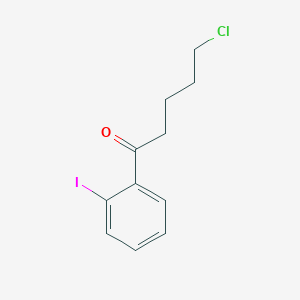
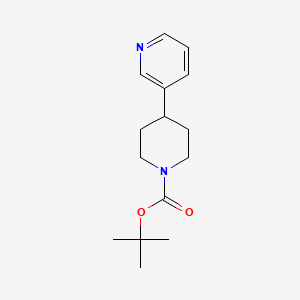
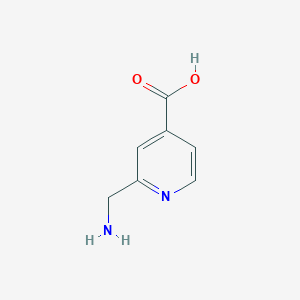
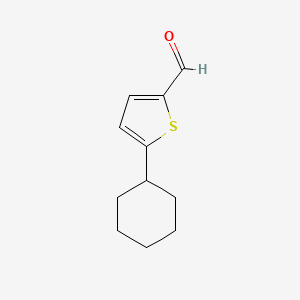
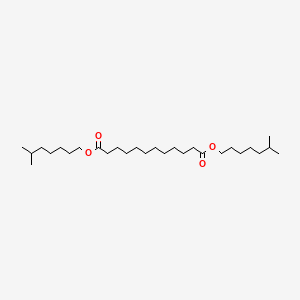
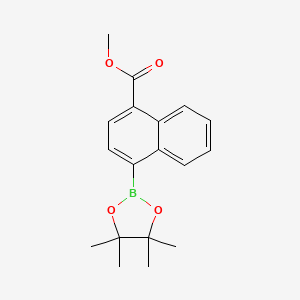
![Ethyl 1-methyl-5-{[4'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B1613568.png)
